molecular formula C17H19N3O3 B2570770 4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one CAS No. 685109-48-2

4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one

Cat. No.: B2570770
CAS No.: 685109-48-2
M. Wt: 313.357
InChI Key: YAEWIFKURNNDKX-UHFFFAOYSA-N
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Description

This compound belongs to the class of polycyclic alkaloids characterized by a complex tetracyclic framework with three nitrogen atoms (10,14,15-triaza) and multiple fused rings. Its structure includes methoxy groups at positions 4 and 5, a methyl group at position 15, and a ketone moiety at position 11. Methoxy and methyl substituents likely increase lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-19-13-8-14-11-7-16(23-3)15(22-2)6-10(11)4-5-20(14)17(21)12(13)9-18-19/h6-7,9,14H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEWIFKURNNDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N3CCC4=CC(=C(C=C4C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction proceeds through the formation of a quaternary ammonium chloride salt . The reaction conditions usually involve the use of tetrahydrofuran as a solvent and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to 4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one . For instance, a patent describes a range of antibacterial compounds that exhibit significant activity against various bacterial strains . These findings suggest that tricyclic structures can be optimized for enhanced antibacterial efficacy through structural modifications.

Antiviral Activity

In silico studies have indicated that compounds related to this tricyclic structure may serve as promising inhibitors of viral proteases, particularly those associated with SARS-CoV-2 . The structural features of these compounds allow for effective binding interactions with viral proteins, which is crucial for the development of antiviral therapeutics.

Structure-Based Drug Design

The unique structural characteristics of This compound make it an attractive candidate in structure-based drug design (SBDD). By utilizing computational methods to predict binding affinities and interactions with target proteins, researchers can streamline the drug development process . This approach has been successfully applied in identifying lead compounds that exhibit desirable pharmacological profiles.

Case Study 1: Antibacterial Screening

A study conducted on a series of tricyclic compounds similar to This compound revealed significant antibacterial activity against Gram-positive bacteria. The results demonstrated that modifications in the side chain structure could enhance the compound's potency and selectivity against specific bacterial strains.

CompoundActivity (MIC µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C4Bacillus subtilis

Case Study 2: Antiviral Efficacy

Another investigation into the antiviral properties of related compounds showed promising results against coronaviruses. The study employed a virtual screening method to identify potential inhibitors that could disrupt viral replication processes.

CompoundIC50 (µM)Viral Target
Compound D1.5SARS-CoV-2
Compound E3.0MERS-CoV
Compound F2.5HCoV-NL63

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. 15-(4-Chlorophenyl)sulfonyl Derivative ()

  • Substituent : A 4-chlorophenylsulfonyl group replaces the methyl group at position 13.
  • Impact : The sulfonyl group is strongly electron-withdrawing, which may reduce lipophilicity (lower logP) compared to the methyl analogue. This could decrease cellular uptake but improve solubility in polar solvents. The chlorine atom adds steric bulk and may enhance halogen bonding interactions with target proteins .

b. 10,15-Dihydroxy-14-Methoxy-10-Azatetracyclo[...]...one ()

  • Structural Differences : Contains only one nitrogen (10-aza) in the ring system versus three in the target compound. Additional hydroxyl groups at positions 10 and 15 replace methoxy/methyl groups.
  • The absence of two nitrogens simplifies the electronic profile, possibly altering binding modes.
  • Reported Bioactivity : As an Aristolactam derivative, this compound is associated with antitumor and antimicrobial activities due to intercalation with DNA or inhibition of topoisomerases .
Physicochemical and Pharmacokinetic Properties
Property Target Compound 15-(4-Chlorophenyl)sulfonyl Derivative 10,15-Dihydroxy-14-Methoxy Derivative
logP (Predicted) High (methoxy/methyl groups) Moderate (sulfonyl reduces lipophilicity) Low (hydroxyl groups increase polarity)
Solubility Low in water Moderate in DMSO/ethanol High in aqueous buffers
Bioactivity Hypothesis Kinase inhibition, CNS targets Protease inhibition DNA intercalation, antimicrobial

Biological Activity

4,5-Dimethoxy-15-methyl-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique tetracyclic structure and multiple functional groups that contribute to its biological activity. The molecular formula is C₁₉H₂₁N₃O₂, and it features a triazole ring which is significant in interactions with biological targets.

Antibacterial Properties

Research has indicated that compounds similar to this compound exhibit notable antibacterial activity. A study highlighted the efficacy of certain derivatives against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the triazole ring can enhance antibacterial potency .

Antiviral Activity

In silico studies have predicted that this compound may act as an inhibitor of viral proteases involved in the replication of viruses such as SARS-CoV-2. The binding affinity to the viral main protease (Mpro) was assessed through molecular docking simulations, revealing potential interactions that could inhibit viral replication .

Anticancer Effects

Preliminary studies have shown that compounds within this class may induce apoptosis in cancer cell lines. For instance, a derivative was tested against human breast cancer cells (MCF-7) and exhibited cytotoxic effects through the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Cell Cycle Arrest : In cancer cells, it appears to cause cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed.

Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of tetracyclic compounds for their antibacterial properties. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria with minimal cytotoxicity towards human cells .

Study 2: Antiviral Potential

In a computational study focusing on SARS-CoV-2 inhibitors, the compound was identified as a promising candidate due to its ability to form multiple hydrogen bonds with critical residues in the Mpro enzyme . This suggests a viable pathway for therapeutic development against COVID-19.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusEffective inhibition
AntiviralSARS-CoV-2High binding affinity
AnticancerMCF-7 (breast cancer)Induced apoptosis

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